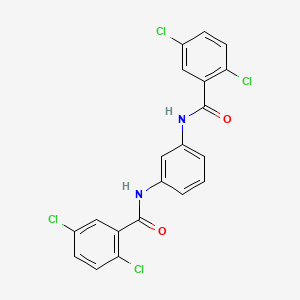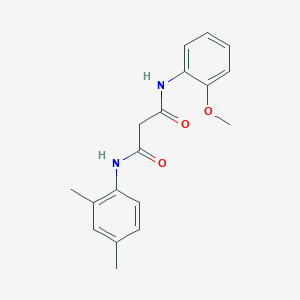![molecular formula C16H24N2O2 B4857454 1-[(3-methylphenoxy)acetyl]-4-propylpiperazine](/img/structure/B4857454.png)
1-[(3-methylphenoxy)acetyl]-4-propylpiperazine
Vue d'ensemble
Description
1-[(3-methylphenoxy)acetyl]-4-propylpiperazine, also known as MPAPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-propylpiperazine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase the release of serotonin and dopamine, which are neurotransmitters that play a role in mood regulation. This compound may also interact with other receptors, such as adrenergic and histaminergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased serotonin and dopamine release, vasodilation, and inhibition of cancer cell growth. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-methylphenoxy)acetyl]-4-propylpiperazine in lab experiments is its potential therapeutic applications in various areas, including neuroscience, cardiovascular disease, and cancer. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to develop targeted therapies.
Orientations Futures
For research on 1-[(3-methylphenoxy)acetyl]-4-propylpiperazine could include further studies on its mechanism of action, as well as its potential as a treatment for anxiety, depression, hypertension, and cancer. Additionally, research could focus on developing targeted therapies that take advantage of this compound's biochemical and physiological effects.
Applications De Recherche Scientifique
1-[(3-methylphenoxy)acetyl]-4-propylpiperazine has been studied for its potential therapeutic applications in various areas, including neuroscience, cardiovascular disease, and cancer. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-(4-propylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-7-17-8-10-18(11-9-17)16(19)13-20-15-6-4-5-14(2)12-15/h4-6,12H,3,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYMOHQMRFEGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)COC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-ethoxyphenyl)propyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4857386.png)
![5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4857396.png)
![ethyl 2-{[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4857408.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4857410.png)
![2-({4-ethyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4857415.png)

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4857437.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4857445.png)
![ethyl 4-[(2,3-dimethylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4857451.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4857462.png)
![4-methoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4857474.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4857475.png)
